Foreword: The Strategic Value of Heterocyclic Scaffolds
Foreword: The Strategic Value of Heterocyclic Scaffolds
An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(3-Thienyl)pentanoic Acid
In the landscape of modern drug discovery and material science, the thiophene ring stands out as a privileged scaffold. Its structural similarity to benzene, coupled with its unique electronic properties and ability to engage in specific biological interactions, makes it an invaluable building block.[1] This guide focuses on a specific, yet highly versatile derivative: 5-(3-Thienyl)pentanoic acid . We will move beyond a simple recitation of data, providing a deep, mechanistic understanding of its properties, synthesis, and reactivity. The goal is to equip researchers, chemists, and drug development professionals with the foundational knowledge required to strategically deploy this molecule in their research and development pipelines.
Molecular Identity and Physicochemical Profile
5-(3-Thienyl)pentanoic acid is a bifunctional molecule featuring a terminal carboxylic acid group and a thiophene ring linked by a five-carbon aliphatic chain. This structure provides two distinct points for chemical modification, making it a flexible synthon for a variety of synthetic pathways.[1]
Chemical Structure and Nomenclature
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Systematic Name: 5-(Thiophen-3-yl)pentanoic acid
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Molecular Weight: 184.26 g/mol [3]
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SMILES: O=C(O)CCCCC1=CSC=C1[3]
Physicochemical Properties
Quantitative data for this specific isomer is not broadly published; however, we can compile key properties from chemical suppliers and make informed predictions based on its structure and related compounds like its 2-thienyl isomer and pentanoic acid.[4][5]
| Property | Value / Predicted Value | Source / Rationale |
| Purity | ≥97.0% (typical commercial) | [2] |
| Physical State | Solid or Oil | Based on related structures. The 2-thienyl isomer has a melting point of 39-42°C.[4] |
| Boiling Point | ~330-340°C at 760 mmHg (Predicted) | Extrapolated from the predicted boiling point of the 2-thienyl isomer (~336.8°C).[4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, Methanol, Chloroform) | The long alkyl chain and aromatic ring decrease water solubility, a common trait for such carboxylic acids.[4] |
| pKa | ~4.8 - 5.0 (Predicted) | Similar to other aliphatic carboxylic acids like pentanoic acid (pKa ≈ 4.8). The distant thienyl group has a minor electronic effect. |
Spectroscopic Characterization: An Interpretive Guide
Spectroscopic analysis is fundamental to confirming the identity and purity of 5-(3-Thienyl)pentanoic acid. While a definitive public database spectrum is elusive, a competent chemist can predict the key features with high accuracy based on the constituent functional groups.[6][7][8]
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the thiophene ring, the aliphatic chain, and the carboxylic acid proton.
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δ ~11.0-12.0 ppm (1H, broad singlet): This downfield signal is characteristic of the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and chemical exchange.[9]
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δ ~7.25 ppm (1H, triplet, J≈3.0 Hz): Corresponds to the proton at the C5 position of the thiophene ring.
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δ ~7.00 ppm (1H, multiplet): Corresponds to the proton at the C2 position of the thiophene ring.
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δ ~6.95 ppm (1H, multiplet): Corresponds to the proton at the C4 position of the thiophene ring.
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δ 2.65 ppm (2H, triplet, J≈7.5 Hz): The methylene group (α to the thiophene ring).
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δ 2.40 ppm (2H, triplet, J≈7.5 Hz): The methylene group (α to the carbonyl group).
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δ 1.6-1.8 ppm (4H, multiplet): The two central methylene groups of the pentyl chain, which will likely overlap.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon spectrum provides a map of the unique carbon environments.
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δ ~180 ppm: The carbonyl carbon of the carboxylic acid, typically the most downfield signal.[9]
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δ ~142 ppm: The C3 quaternary carbon of the thiophene ring attached to the alkyl chain.
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δ ~128 ppm: The C5 carbon of the thiophene ring.
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δ ~125 ppm: The C2 carbon of the thiophene ring.
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δ ~120 ppm: The C4 carbon of the thiophene ring.
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δ ~34 ppm: The methylene carbon α to the carbonyl group.
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δ ~31 ppm: The methylene carbon α to the thiophene ring.
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δ ~29 ppm: The central methylene carbons of the pentyl chain.
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δ ~24 ppm: The central methylene carbons of the pentyl chain.
Predicted Infrared (IR) Spectrum
The IR spectrum is invaluable for identifying key functional groups.
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2500-3300 cm⁻¹ (broad): A very broad and characteristic O-H stretch of the carboxylic acid, often obscuring C-H stretches.[7]
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~2930 cm⁻¹: Aliphatic C-H stretching from the pentyl chain.
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~1710 cm⁻¹ (strong): A strong, sharp absorbance characteristic of the C=O (carbonyl) stretch of a carboxylic acid.[7]
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~1410 cm⁻¹ and ~1280 cm⁻¹: C-O stretching and O-H bending vibrations.
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Multiple peaks in 1500-1300 cm⁻¹ & 800-700 cm⁻¹ regions: C=C and C-S stretching and bending vibrations associated with the thiophene ring.
Synthesis and Chemical Reactivity
Understanding how to synthesize 5-(3-Thienyl)pentanoic acid and how it behaves in chemical reactions is critical for its application as a building block.
A Plausible Synthetic Workflow
While numerous synthetic routes to thiophene derivatives exist, a robust and logical approach for this specific molecule would involve a Grignard reaction followed by carboxylation. This method offers good control and utilizes readily available starting materials.
Caption: A plausible three-step synthetic workflow for 5-(3-Thienyl)pentanoic acid.
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Grignard Formation: To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq). Add a small volume of dry tetrahydrofuran (THF), followed by a crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromothiophene (1.0 eq) in dry THF via an addition funnel. Maintain a gentle reflux by controlling the addition rate. After the addition is complete, stir the resulting dark solution for 1-2 hours at room temperature to ensure complete formation of 3-thienylmagnesium bromide.
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Coupling: In a separate flask, dissolve methyl 5-bromopentanoate (1.1 eq) in dry THF. Cool this solution to 0°C. Slowly transfer the prepared Grignard reagent to the ester solution via cannula. For improved yield and selectivity, a copper(I) catalyst like CuI or Li₂CuCl₄ can be added to the ester solution prior to the Grignard addition. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Hydrolysis and Purification: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude ester, methyl 5-(3-thienyl)pentanoate. Dissolve the crude ester in methanol and add a 2M aqueous solution of sodium hydroxide (NaOH) (2-3 eq). Heat the mixture to reflux for 2-4 hours, monitoring by TLC. After cooling, remove the methanol in vacuo. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities. Acidify the aqueous layer to pH 1-2 with concentrated HCl, which will precipitate the product. Extract the product with ethyl acetate (3x), combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the final product, 5-(3-Thienyl)pentanoic acid. Further purification can be achieved by column chromatography or recrystallization.
Core Reactivity Profile
The molecule's reactivity is governed by its two primary functional groups.
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Carboxylic Acid Group: This group is the primary site for nucleophilic acyl substitution. It can be readily converted into a variety of derivatives, which is a cornerstone of its utility in drug development.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields esters.[10]
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Amidation: Activation with coupling reagents (e.g., EDC, HATU) followed by reaction with primary or secondary amines produces amides. This is a critical reaction for building peptide-like structures or introducing diverse functional groups.
-
Reduction: Strong reducing agents like LiAlH₄ can reduce the carboxylic acid to the corresponding primary alcohol, 6-(3-thienyl)hexan-1-ol.
-
-
Thiophene Ring: The thiophene ring is an electron-rich aromatic system prone to electrophilic aromatic substitution (EAS). The alkyl chain is a weak activating group with ortho-, para-directing effects. In the 3-substituted thiophene, the primary sites for EAS are the C2 and C5 positions.
-
Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) will preferentially introduce a bromine atom at the C2 or C5 position.
-
Nitration/Sulfonation: Can be achieved with standard reagents, though conditions must be carefully controlled to avoid degradation of the thiophene ring.
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Caption: Primary reactive centers on 5-(3-Thienyl)pentanoic acid.
Applications in Research and Development
The true value of 5-(3-Thienyl)pentanoic acid lies in its application as a strategic building block. Thiophene-containing molecules are prevalent in pharmaceuticals and advanced materials.[11][12]
Medicinal Chemistry and Drug Discovery
The thiophene moiety is a well-established bioisostere of the phenyl ring, capable of modulating a compound's pharmacokinetic and pharmacodynamic properties.[1] The carboxylic acid "handle" on 5-(3-Thienyl)pentanoic acid allows for its incorporation into larger, more complex molecules targeting a range of diseases.
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Scaffold for CNS-Active Agents: Thiophene derivatives are found in drugs targeting the central nervous system, including antipsychotics (e.g., Olanzapine) and antidepressants (e.g., Duloxetine).[11] The lipophilic character of the thienyl-alkyl chain can aid in blood-brain barrier penetration, a critical challenge in CNS drug design.
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Intermediate for Enzyme Inhibitors: Carboxylic acids are classic functional groups for interacting with the active sites of enzymes, particularly metalloproteases and hydrolases. By creating amide libraries from 5-(3-Thienyl)pentanoic acid, researchers can perform structure-activity relationship (SAR) studies to discover potent and selective inhibitors.
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Fragment for Novel Therapeutics: The molecule can serve as a starting point for developing novel agonists or antagonists. For example, thienyl carboxamide derivatives have been designed as potent agonists at NMDA receptor subtypes, which have therapeutic potential in neurological disorders.[13] Similarly, thieno[3,2-b]pyridine-5-carboxamides have been identified as potent negative allosteric modulators of the mGluR5 receptor, relevant for autism spectrum disorders.[14]
Material Science
Thiophene-based structures are the foundation of many organic conductive materials. While this specific molecule is not a monomer for direct polymerization, its derivatives can be.
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Functionalized Polymers: By converting the carboxylic acid to a polymerizable group (e.g., an acrylate or styrenic derivative), the thienyl moiety can be incorporated into polymer backbones or side chains. This can impart unique electronic or self-assembly properties to the resulting material. Thienyl-containing amino acids are already being explored for creating advanced materials like stimuli-responsive hydrogels.[15]
Conclusion
5-(3-Thienyl)pentanoic acid is more than just a chemical intermediate; it is a strategic tool for innovation. Its dual functionality allows for precise and versatile chemical modification, while the embedded thiophene ring offers proven bioactivity and unique electronic properties. From the rational design of CNS-targeting pharmaceuticals to the development of novel functional materials, this compound provides a robust and reliable starting point. This guide has aimed to provide the in-depth, practical, and scientifically-grounded insights necessary for researchers to fully leverage the potential of this valuable heterocyclic building block.
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